molecular formula C30H46O4 B13393733 22-Hydroxy-3-oxo-12-ursen-30-oic acid

22-Hydroxy-3-oxo-12-ursen-30-oic acid

Cat. No.: B13393733
M. Wt: 470.7 g/mol
InChI Key: QGMNTKNSMLYTKS-BHHXOIJJSA-N
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Description

22-Hydroxy-3-oxo-12-ursen-30-oic acid is a natural product that has garnered attention in the field of life sciencesThe compound is characterized by its molecular formula C30H46O4 and a molecular weight of 470.68 g/mol .

Chemical Reactions Analysis

Types of Reactions

22-Hydroxy-3-oxo-12-ursen-30-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    30-Oxopseudotaraxasterol: (CAS#160481-71-0)

    Dulcioic acid: (CAS#78516-69-5)

    Triptocallic acid A: (CAS#190906-61-7)

    Beta-boswellic acid: (CAS#631-69-6)

    3-O-Acetyl-beta-boswellic acid: (CAS#5968-70-7)

    11-Keto-beta-boswellic acid: (CAS#17019-92-0)

    3-O-Acetyl-11-keto-beta-boswellic acid: (CAS#67416-61-9)

    9,11-Dehydro-beta-boswellic acid: (CAS#471-65-8)

    3-O-Acetyl 9,11-dehydro beta-boswellic acid: (CAS#122651-20-1)

    Roburic acid: (CAS#6812-81-3)

Uniqueness

What sets 22-Hydroxy-3-oxo-12-ursen-30-oic acid apart from these similar compounds is its specific molecular structure and the unique biological activities it exhibits. Its ability to modulate multiple inflammation-related targets and pathways makes it a valuable compound for research in anti-inflammatory therapies .

Properties

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-21,23-24,32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,23-,24-,27-,28-,29+,30+/m0/s1

InChI Key

QGMNTKNSMLYTKS-BHHXOIJJSA-N

Isomeric SMILES

C[C@H]1[C@@H](C[C@@H]([C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C)O)C(=O)O

Canonical SMILES

CC1C(CC(C2(C1C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C)O)C(=O)O

Origin of Product

United States

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